Mercury phosphate

Beschreibung

Eigenschaften

IUPAC Name |

mercury(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Hg.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUMSHUWKXQLDT-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

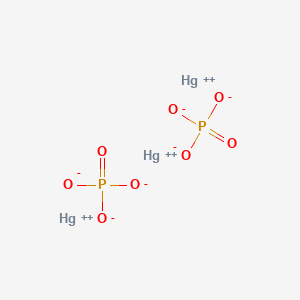

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Hg+2].[Hg+2].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Hg3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909022 | |

| Record name | Mercury phosphate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

791.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7782-66-3, 10451-12-4 | |

| Record name | Mercury phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, mercury salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010451124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury phosphate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, mercury salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Mercury(I) Dihydrogenphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and thermal properties of mercury(I) dihydrogenphosphate, Hg₂(H₂PO₄)₂. The information is compiled from various sources to offer detailed experimental protocols, characterization data, and a theoretical framework for the preparation of this inorganic compound.

Synthesis of Mercury(I) Dihydrogenphosphate

The synthesis of mercury(I) dihydrogenphosphate can be approached through different methodologies, primarily involving precipitation from aqueous solutions or controlled crystallization from acidic media. While the preparation of single crystals has been documented, it often results in a mixture of products. For a pure, bulk sample, a precipitation method is recommended.

Precipitation Method

A plausible and effective route for synthesizing pure mercury(I) dihydrogenphosphate is through a precipitation reaction between a soluble mercury(I) salt, such as mercury(I) nitrate, and a soluble dihydrogen phosphate salt, like sodium dihydrogen phosphate.

Reaction Equation:

Hg₂(NO₃)₂(aq) + 2 NaH₂PO₄(aq) → Hg₂(H₂PO₄)₂(s) + 2 NaNO₃(aq)

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a saturated aqueous solution of mercury(I) nitrate, Hg₂(NO₃)₂. It is crucial to use a solution free of mercury(II) ions.

-

Prepare a stoichiometric aqueous solution of sodium dihydrogen phosphate, NaH₂PO₄.

-

-

Precipitation:

-

Slowly add the sodium dihydrogen phosphate solution to the mercury(I) nitrate solution with constant stirring.

-

A white precipitate of mercury(I) dihydrogenphosphate will form immediately.

-

-

Isolation and Purification:

-

Allow the precipitate to settle, and then decant the supernatant liquid.

-

Wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium nitrate.

-

Filter the washed precipitate using a suitable filtration apparatus.

-

Dry the purified mercury(I) dihydrogenphosphate in a desiccator over a suitable drying agent.

-

Single Crystal Synthesis (for structural analysis)

For the purpose of single-crystal X-ray diffraction, a method involving the reduction of mercury(II) in a concentrated phosphoric acid medium has been reported. It is important to note that this method yields a heterogeneous sample.[1]

Experimental Protocol:

-

Dissolve mercury(II) phosphate, Hg₃(PO₄)₂, in boiling concentrated phosphoric acid (H₃PO₄).[1]

-

Add methyl alcohol to the solution to facilitate the reduction of mercury(II) to the monovalent state.[1]

-

The resulting product will be a heterogeneous sample containing both mercury(II) phosphate and single crystals of mercury(I) dihydrogenphosphate.[1]

-

The colorless, irregular crystals of Hg₂(H₂PO₄)₂ can be mechanically separated for analysis.[1]

Characterization of Mercury(I) Dihydrogenphosphate

The synthesized mercury(I) dihydrogenphosphate should be thoroughly characterized to confirm its identity, purity, and structural properties.

Crystallographic Data

Mercury(I) dihydrogenphosphate crystallizes in the monoclinic system with the space group P 2₁/n.[1][2] The crystal structure consists of Hg₂(H₂PO₄)₂ molecules, which are likely interconnected through a hydrogen bonding network.[1]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P 2₁/n | [1][2] |

| a | 6.0754(5) Å | [1][2] |

| b | 14.5034(7) Å | [1][2] |

| c | 4.7280(4) Å | [1][2] |

| β | 92.172(7)° | [1][2] |

| V | 416.3 ų | [1][2] |

| Z | 2 | [1] |

| Formula Weight | 595.2 | [1] |

| Density (measured) | 4.70 g·cm⁻³ | [1] |

| Density (calculated) | 4.75 g·cm⁻³ | [1] |

Vibrational Spectroscopy

The vibrational modes of crystalline mercury(I) dihydrogenphosphate have been investigated using Raman and Infrared (IR) spectroscopy. The spectra are assigned based on the vibrational modes of the unit cell.[2]

Experimental Protocols:

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the dried Hg₂(H₂PO₄)₂ sample with dry potassium bromide powder.

-

Press the mixture into a transparent disc.

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Raman Spectroscopy:

-

Place a small amount of the crystalline sample on a microscope slide.

-

Acquire the Raman spectrum using a Raman spectrometer equipped with a suitable laser source.

-

While the specific spectral data from the definitive 1980 study by Russell et al. is not publicly available in the immediate search results, the key vibrational frequencies to be observed would be those corresponding to the ν(Hg-O) and ν(Hg-Hg) modes, in addition to the characteristic vibrations of the dihydrogen phosphate (H₂PO₄⁻) anion.[2]

Thermal Analysis

Expected Thermal Decomposition:

Upon heating, mercury(I) dihydrogenphosphate is expected to undergo condensation, losing water to form mercury(I) pyrophosphate (Hg₄P₂O₇) or other condensed phosphate species.

Hypothetical Reaction:

2 Hg₂(H₂PO₄)₂ (s) → Hg₄P₂O₇ (s) + P₂O₅ (s) + 4 H₂O (g)

Further heating would likely lead to the disproportionation of mercury(I) into elemental mercury and mercury(II) phosphate, followed by the decomposition of the mercury(II) salt.

Experimental Protocol for Thermal Analysis:

-

Place a precisely weighed sample of Hg₂(H₂PO₄)₂ into an alumina or platinum crucible.

-

Heat the sample in a TGA-DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Visualizations

Synthesis Workflow

Caption: Precipitation synthesis of Hg₂(H₂PO₄)₂.

Characterization Pathway

Caption: Analytical workflow for product characterization.

References

Unraveling the Crystal Structure of Mercury Sodium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of mercury sodium phosphate (HgNaPO₄). The following sections detail the crystallographic data, experimental protocols for its synthesis and analysis, and a visual representation of the experimental workflow. This information is crucial for understanding the material's fundamental properties and exploring its potential applications.

Crystallographic Data Summary

The crystal structure of mercury sodium phosphate has been determined to be orthorhombic.[1] The key crystallographic and atomic positional data are summarized in the tables below, derived from a full-matrix least-squares refinement of X-ray diffraction data.[1]

Table 1: Crystal Data and Structure Refinement for HgNaPO₄

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| Unit Cell Dimensions | a = 5.883 (1) Å |

| b = 9.401 (3) Å | |

| c = 6.448 (1) Å | |

| Volume | 356.5 (2) ų |

| Z | 4 |

| Refinement Method | Full-matrix least-squares |

| R-factor | 0.054 |

| Number of Reflections | 722 |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for HgNaPO₄

| Atom | Wyckoff position | x | y | z | Beq (Ų) |

| Hg | 4(c) | 0 | 0.4079 (1) | 1/4 | 1.14 (1) |

| Na | 4(b) | 0 | 1/2 | 0 | 1.39 (5) |

| P | 4(a) | 0 | 0 | 0 | 0.69 (4) |

| O(1) | 8(f) | 0 | 0.0931 (7) | 0.211 (1) | 1.13 (8) |

| O(2) | 8(g) | 0.250 (1) | 0.871 (1) | 1/4 | 1.05 (8) |

Table 3: Selected Bond Lengths and Angles in HgNaPO₄

| Bond | Length (Å) | Angle | Angle (°) |

| P-O(1) | 1.554 (7) | O(1)-P-O(1) | 108.0 (4) |

| P-O(2) | 1.539 (7) | O(1)-P-O(2) | 109.9 (3) |

| Mean P-O | 1.546 | O(2)-P-O(2) | 110.1 (5) |

| Hg-O(1) | 2.084 (7) | O(1)-Hg-O(1) | 151.6 (2) |

| Hg-O(2) | 2.559 (7) | O(2)-Hg-O(2) | 70.3 (2) |

| Mean Hg-O | 2.321 | ||

| Na-O(1) | 2.358 (8) | ||

| Na-O(2) | 2.406 (7) | ||

| Mean Na-O | 2.390 |

Experimental Protocols

The synthesis and structural analysis of mercury sodium phosphate single crystals were conducted following specific methodologies.

Synthesis of HgNaPO₄ Single Crystals

Single crystals of HgNaPO₄ were prepared via a hydrothermal reaction.[1]

Materials:

-

Mercury(II) nitrate (Hg(NO₃)₂)

-

Disodium hydrogen phosphate (Na₂HPO₄)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

A mixture of mercury(II) nitrate, disodium hydrogen phosphate, and a sodium hydroxide solution was prepared.

-

The initial pH of the solution was adjusted to a range of 6-8.

-

The mixture was sealed in a suitable hydrothermal reaction vessel.

-

The vessel was heated to and maintained at a temperature of 473 K for a period of two weeks.[1]

-

After the reaction period, the vessel was cooled, and colorless, transparent, hexagonal prism-shaped crystals of HgNaPO₄ were harvested.

X-ray Diffraction Analysis

The crystal structure was determined using single-crystal X-ray diffraction.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer.

Procedure:

-

A suitable single crystal of HgNaPO₄ was selected and mounted on the goniometer head of the diffractometer.

-

The crystal was irradiated with Mo Kα radiation (λ = 0.7107 Å).

-

Intensity data were collected over a hemisphere of the reciprocal space.

-

The collected reflection data were then corrected for Lorentz and polarization effects.

-

The structure was solved using Patterson and Fourier methods.

-

A full-matrix least-squares refinement was performed to refine the atomic positions and thermal parameters, which converged to a final R-factor of 0.054 for 722 independent reflections.[1]

Visualizations

The following diagram illustrates the experimental workflow for the crystal structure analysis of mercury sodium phosphate.

Experimental workflow for HgNaPO₄ crystal structure analysis.

Structural Insights

The structure of HgNaPO₄ is analogous to that of olivine, with some key differences in the arrangement of the PO₄ tetrahedra.[1] The phosphate tetrahedron is nearly regular.[1] The mercury atom is coordinated to four oxygen atoms, forming a significantly distorted HgO₄ tetrahedron.[1] The Hg-O(1) bond length of 2.084 Å is notably short, indicating a covalent character.[1] The sodium atom is octahedrally coordinated by six oxygen atoms, and these NaO₆ octahedra share edges to form ribbons along the[1] direction.[1]

References

An In-depth Technical Guide to the Chemical Properties of Mercury(II) Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury(II) phosphate, with the chemical formula Hg₃(PO₄)₂, is an inorganic compound that has garnered limited but specific interest within various scientific domains. Its properties as a mercury salt make it a subject of toxicological concern, while its phosphate nature places it within the broad class of compounds with diverse industrial and biological relevance. This technical guide provides a comprehensive overview of the known chemical properties of mercury(II) phosphate, with a particular focus on data and methodologies pertinent to research and development. While specific applications in drug development are not established, this document aims to provide a foundational understanding of its chemical behavior, which is essential for assessing its potential biological interactions and toxicological profile.

Core Chemical Properties

The fundamental chemical and physical properties of mercury(II) phosphate are summarized below. It is important to note that some data, such as a definitive melting or boiling point, are not consistently reported in the literature, likely due to its tendency to decompose at elevated temperatures.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Chemical Formula | Hg₃(PO₄)₂ | [1][2] |

| Molecular Weight | 791.71 g/mol | [2][3] |

| Appearance | White to yellowish powder | [3][4] |

| Density | 7.39 g/cm³ | [3] |

| Melting Point | Not applicable (decomposes) | [3][5] |

| Boiling Point | Not applicable | [3] |

| Solubility in Water | Insoluble | [2][3] |

| Solubility in Other Solvents | Insoluble in ethanol; Soluble in acids |

Synthesis and Experimental Protocols

The synthesis of mercury(II) phosphate is typically achieved through precipitation reactions involving a soluble mercury(II) salt and a phosphate source, or by the direct reaction of mercury(II) oxide with phosphoric acid.

Synthesis via Neutralization Reaction

A common laboratory-scale synthesis involves the reaction of mercury(II) hydroxide with phosphoric acid. The balanced chemical equation for this reaction is:

3Hg(OH)₂(s) + 2H₃PO₄(aq) → Hg₃(PO₄)₂(s) + 6H₂O(l)[6]

Experimental Protocol:

-

Preparation of Reactants: Prepare a suspension of mercury(II) hydroxide in deionized water. Separately, prepare a stoichiometric amount of a dilute solution of phosphoric acid.

-

Reaction: Slowly add the phosphoric acid solution to the mercury(II) hydroxide suspension with constant stirring. The reaction is a neutralization process, leading to the formation of the insoluble mercury(II) phosphate precipitate.

-

Isolation and Purification: The precipitate is isolated by filtration (e.g., using a Büchner funnel). It is then washed repeatedly with deionized water to remove any unreacted starting materials and soluble byproducts.

-

Drying: The purified precipitate is dried in a desiccator over a suitable drying agent to obtain the final product as a powder.

Caption: Workflow for the synthesis of mercury(II) phosphate.

Reactivity Profile

Reaction with Acids

As an insoluble salt of a weak acid (phosphoric acid), mercury(II) phosphate is expected to react with strong acids. This reactivity is driven by the protonation of the phosphate anion, leading to the formation of more soluble hydrogen phosphate or phosphoric acid, and the corresponding mercury(II) salt of the strong acid.

General Reaction: Hg₃(PO₄)₂(s) + 6H⁺(aq) → 3Hg²⁺(aq) + 2H₃PO₄(aq)

-

With Hydrochloric Acid (HCl): The reaction is expected to produce soluble mercury(II) chloride and phosphoric acid. 3Hg₃(PO₄)₂(s) + 6HCl(aq) → 3HgCl₂(aq) + 2H₃PO₄(aq)[7]

-

With Sulfuric Acid (H₂SO₄): The reaction with hot, concentrated sulfuric acid is expected to dissolve the mercury(II) phosphate, forming mercury(II) sulfate. Hg₃(PO₄)₂(s) + 3H₂SO₄(aq) → 3HgSO₄(s) + 2H₃PO₄(aq)[8]

Reaction with Bases

The reactivity of mercury(II) phosphate with strong bases such as sodium hydroxide is not well-documented. Generally, insoluble metal phosphates show limited reactivity with hydroxide ions unless the resulting metal hydroxide is significantly less soluble. Given that mercury(II) oxide (formed from the hydroxide) is also insoluble, a direct displacement reaction is unlikely to proceed to a significant extent under standard conditions.

Thermal Decomposition

Hypothesized Decomposition Pathway: 2Hg₃(PO₄)₂(s) → 6Hg(g) + P₄O₁₀(s) + 3O₂(g)

Caption: Hypothesized thermal decomposition of mercury(II) phosphate.

Biological Activity and Toxicological Considerations

Mercury and its compounds are well-known for their toxicity, which is a critical consideration for any potential application in drug development. The biological activity of mercury compounds is primarily attributed to the high affinity of the mercury(II) ion (Hg²⁺) for sulfhydryl groups (-SH) in proteins, including enzymes.[10]

Enzyme Inhibition

The binding of Hg²⁺ to the sulfhydryl groups of cysteine residues in enzymes can lead to conformational changes and subsequent inhibition of their catalytic activity. This non-specific enzyme inhibition is a major mechanism of mercury toxicity.[10][11]

Caption: Mechanism of enzyme inhibition by mercury(II) ions.

While no specific studies on mercury(II) phosphate in drug development exist, the inherent toxicity of mercury necessitates extreme caution. The insolubility of mercury(II) phosphate in water might suggest lower bioavailability compared to soluble mercury salts. However, its solubility in acidic environments, such as the stomach, could lead to the release of toxic Hg²⁺ ions upon ingestion.

Analytical Characterization

A combination of analytical techniques is required for the comprehensive characterization of mercury(II) phosphate.

Analytical Techniques Summary

| Technique | Information Provided |

| X-ray Diffraction (XRD) | Crystalline structure and phase purity. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of phosphate functional groups. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states of mercury and phosphorus. |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Quantitative elemental analysis for mercury and phosphorus content. |

| Thermal Gravimetric Analysis (TGA) | Thermal stability and decomposition profile. |

| ¹⁹⁹Hg Nuclear Magnetic Resonance (NMR) Spectroscopy | Local chemical environment of the mercury atoms.[2][4] |

Experimental Protocol for Characterization (General Workflow):

-

Sample Preparation: A representative sample of the synthesized mercury(II) phosphate powder is taken for analysis. For solution-based techniques like ICP-MS, the sample must first be dissolved in a suitable acid.

-

Instrumental Analysis: The sample is analyzed using the suite of instruments listed in the table above.

-

Data Analysis: The obtained spectra and data are interpreted to confirm the identity, purity, and structural properties of the compound.

Conclusion

Mercury(II) phosphate is a simple inorganic salt with well-defined stoichiometry but limited characterization in the scientific literature, particularly concerning its thermal properties and specific reactivity. Its high toxicity, a common feature of mercury compounds, presents a significant barrier to its application in drug development. The information provided in this guide, including synthesis protocols, reactivity profiles, and analytical considerations, serves as a foundational resource for researchers and scientists. Any further investigation into the biological effects of mercury(II) phosphate should be conducted with a thorough understanding of its potential toxicity and under strict safety protocols.

References

- 1. The pharmacology of mercury and its compounds. (1957) | Harold A. Shoemaker | 23 Citations [scispace.com]

- 2. (Hg) Mercury NMR [chem.ch.huji.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. Mercury NMR | EVISA's Links Database [speciation.net]

- 5. Properties of mercury oxide and the reaction of its breakdown | MEL Chemistry [melscience.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Mercury(II) oxide - Wikipedia [en.wikipedia.org]

- 10. education.seattlepi.com [education.seattlepi.com]

- 11. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mercury(II) Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mercury(II) phosphate, including its chemical identifiers, physical and chemical properties, synthesis, and analytical methods. The document also explores the toxicological aspects of mercuric ions, which is crucial for handling and considering any potential application.

Chemical Identifiers and Physical Properties

Mercury(II) phosphate, with the chemical formula Hg₃(PO₄)₂, is a key inorganic mercury compound. It is identified by several registry numbers and nomenclature systems.[1][2] Below is a summary of its primary identifiers and physical characteristics.

Table 1: Chemical Identifiers for Mercury(II) Phosphate

| Identifier | Value |

| Chemical Name | Mercury(II) Phosphate |

| Synonyms | Mercuric phosphate, Trimercury diphosphate, Mercury phosphate (3:2)[2][3][4] |

| CAS Number | 7782-66-3[1], 10451-12-4[2][4] |

| Molecular Formula | Hg₃(PO₄)₂[1][3] |

| Molecular Weight | 791.71 g/mol [3][5] |

| PubChem CID | 151514[1] |

| EC Number | 233-939-1[5] |

| InChI | InChI=1S/3Hg.2H3O4P/c;;;21-5(2,3)4/h;;;2(H3,1,2,3,4)/q3*+2;;/p-6[1] |

| Canonical SMILES | [O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Hg+2].[Hg+2].[Hg+2][1] |

Table 2: Physical and Chemical Properties of Mercury(II) Phosphate

| Property | Value |

| Appearance | Heavy, white or yellowish powder.[2][6][7] |

| Solubility | Insoluble in water and ethanol; soluble in acid solutions.[6][7] |

| Density | 7.39 g/cm³[5] |

| Melting Point | Not applicable; decomposes on heating.[5][8] |

| Boiling Point | Not applicable[5] |

| Thermal Stability | Decomposes upon heating, releasing toxic mercury fumes and oxygen.[8] Metal phosphates are generally thermally stable, but mercury compounds can be an exception.[9] |

Experimental Protocols

A common method for the synthesis of mercury(II) phosphate involves the reaction of a soluble mercury(II) salt with a phosphate source. A specific procedure is outlined below.[10]

Materials:

-

Mercury(II) oxide (HgO)

-

Hot concentrated phosphoric acid (H₃PO₄, d: 1.7)

-

Deionized water

-

Filtration apparatus

-

Drying apparatus (desiccator with P₄O₁₀)

Procedure:

-

In a fume hood, carefully add small portions of mercury(II) oxide to hot (140–150 °C) concentrated phosphoric acid with stirring until the solution is nearly saturated, indicated by the first sign of cloudiness.

-

Allow the mixture to cool to approximately 100 °C.

-

Add deionized water dropwise to the solution until a precipitate begins to form.

-

Allow the mixture to cool to room temperature, during which mercury(II) phosphate will precipitate as colorless leaflets.

-

Collect the precipitate by suction filtration and wash it with deionized water.

-

Dry the product in a desiccator over P₄O₁₀ under vacuum.

The overall reaction is: 3HgO + 2H₃PO₄ → Hg₃(PO₄)₂ + 3H₂O[10]

The determination of the mercury content in mercury(II) phosphate can be achieved using cold vapor atomic absorption spectrometry (CV-AAS), a highly sensitive method for mercury analysis.[11][12] The sample must first be digested to bring the mercury into an aqueous solution.

Materials:

-

Mercury(II) phosphate sample

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Potassium permanganate (KMnO₄) solution (5% w/v)

-

Hydroxylamine hydrochloride solution (to remove excess permanganate)

-

Stannous chloride (SnCl₂) or sodium borohydride (NaBH₄) as a reducing agent

-

Cold Vapor Atomic Absorption Spectrometer

Procedure:

-

Accurately weigh a small amount of the mercury(II) phosphate sample and transfer it to a digestion vessel.

-

In a fume hood, add a mixture of concentrated nitric acid and sulfuric acid to the sample.

-

Heat the mixture according to a validated digestion program to completely dissolve the sample and oxidize any organic matter.

-

After cooling, add potassium permanganate solution dropwise until a persistent purple color is obtained to ensure all mercury is in the Hg²⁺ state.

-

Before analysis, decolorize the solution by adding hydroxylamine hydrochloride solution.

-

Introduce the digested sample solution into the CV-AAS system, where the Hg²⁺ is reduced to elemental mercury (Hg⁰) vapor by a reducing agent.

-

The mercury vapor is then carried into the absorption cell of the spectrometer, and the absorbance at 253.7 nm is measured and correlated to the mercury concentration using a calibration curve prepared from mercury standards.

Applications in Research and Drug Development

The use of mercury compounds in medicine has a long history, but their applications have been severely curtailed due to their toxicity.[13] While some organomercury compounds have had roles as antiseptics and diuretics, the specific application of mercury(II) phosphate in drug development is not well-documented in modern literature.[14][15]

The primary interest in mercury(II) phosphate for researchers often lies in its properties as a mercury-containing material and its toxicological profile. There is some research into the catalytic potential of mercury(II) compounds in organic synthesis, though this is a niche and hazardous area of study.[13] Mercury(II) has been shown to catalyze the cleavage of RNA phosphodiester linkages, which could be of interest in biochemical research.[16]

Cellular Toxicity Pathway of Mercuric Ions

The toxicity of mercury(II) phosphate is primarily due to the bioavailability of the mercuric ion (Hg²⁺) upon dissolution in acidic environments or through biological interactions. The primary mechanism of Hg²⁺ toxicity is its high affinity for sulfhydryl (-SH) groups in proteins and other biomolecules.[17][18][19] This interaction can lead to enzyme inhibition, disruption of cellular structures, and oxidative stress.[20][21][22]

The following diagram illustrates the general pathway of mercuric ion cellular toxicity.

Caption: Cellular toxicity pathway of mercuric ions.

This diagram shows that once mercuric ions enter a cell, they readily bind to sulfhydryl groups on proteins and glutathione. This binding leads to the inactivation of essential proteins and the depletion of the cell's antioxidant defenses, resulting in oxidative stress, cellular damage, and potentially apoptosis (programmed cell death).

References

- 1. Page loading... [guidechem.com]

- 2. MERCURIC PHOSPHATE | 10451-12-4 [chemicalbook.com]

- 3. MERCURIC PHOSPHATE | CAS#:10451-12-4 | Chemsrc [chemsrc.com]

- 4. chemwhat.com [chemwhat.com]

- 5. americanelements.com [americanelements.com]

- 6. Mercury(II) phosphate. CAS#: 7782-66-3 [m.chemicalbook.com]

- 7. Mercury(II) phosphate. CAS#: 7782-66-3 [amp.chemicalbook.com]

- 8. Mercury(II) oxide - Wikipedia [en.wikipedia.org]

- 9. decomposition - Do (some or all) phosphates thermally decompose? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. azom.com [azom.com]

- 12. repositorio.ufba.br [repositorio.ufba.br]

- 13. sarpublication.com [sarpublication.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 19. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Potential mechanisms of cellular injury following exposure to a physiologically relevant species of inorganic mercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Mercury(II) Diphosphate (Hg₂P₂O₇)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of mercury(II) diphosphate (Hg₂P₂O₇), a compound of interest in materials science. This document synthesizes crystallographic data, experimental methodologies, and structural details to serve as a foundational resource for researchers.

Crystal Structure and Properties

Mercury(II) diphosphate (Hg₂P₂O₇) crystallizes in the triclinic space group P-1.[1][2] The structure is three-dimensional and is isotypic with cadmium diphosphate (Cd₂P₂O₇), belonging to the M₂X₂O₇ family of compounds which often adopt dichromate-type crystal structures.[1][2] The asymmetric unit contains two crystallographically independent mercury atoms (Hg1 and Hg2), two phosphorus atoms (P1 and P2), and seven oxygen atoms (O1-O7).

Crystallographic Data

The crystallographic data for Hg₂P₂O₇ are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Triclinic | [1][2] |

| Space Group | P-1 | [1][2] |

| a (Å) | 6.743(1) | |

| b (Å) | 8.748(2) | |

| c (Å) | 10.965(2) | |

| α (°) | 81.31(3) | |

| β (°) | 86.18(3) | |

| γ (°) | 71.35(3) | |

| Volume (ų) | 603.9(2) | |

| Z | 4 |

Coordination Environment

The crystal structure of Hg₂P₂O₇ is characterized by a complex network of interconnected polyhedra.

Mercury(II) Coordination: There are two unique Hg²⁺ sites within the structure.[1][2]

-

Hg1: Is coordinated to six oxygen atoms, forming distorted HgO₆ octahedra. These octahedra share corners with six PO₄ tetrahedra and an edge with another HgO₆ octahedron. The Hg-O bond distances for this site range from approximately 2.25 Å to 2.59 Å.[1]

-

Hg2: Exhibits a 7-coordinate geometry, bonding to seven oxygen atoms. The Hg-O bond lengths for this site have a broader range, from about 2.31 Å to 2.81 Å.[1]

Phosphorus(V) Coordination: The two inequivalent P⁵⁺ sites are both tetrahedrally coordinated to four oxygen atoms, forming PO₄ tetrahedra. These tetrahedra are linked to form diphosphate (P₂O₇) groups.[1][2]

-

The PO₄ tetrahedra share corners with three HgO₆ octahedra and one other PO₄ tetrahedron to form the diphosphate anion.[1]

-

The P-O bond distances for the bridging oxygen in the P-O-P linkage are longer (average ~1.604 Å) than the terminal P-O bonds (average ~1.524 Å).[2] The P-O-P bridging angle is approximately 133.4°.[2]

A summary of the key bond distances is provided in the table below.

| Bond | Distance Range (Å) | Reference |

| Hg1-O | 2.25 - 2.59 | [1] |

| Hg2-O | 2.31 - 2.81 | [1] |

| P1-O | 1.54 - 1.62 | [1] |

| P2-O | 1.52 - 1.64 | [1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural characterization of Hg₂P₂O₇.

Synthesis of Mercury(II) Diphosphate

Two primary methods have been utilized for the synthesis of Hg₂P₂O₇: solid-state reaction and chemical vapor transport.

2.1.1 Solid-State Reaction (Generalized Protocol)

This method involves the direct reaction of stoichiometric amounts of the precursor materials at high temperatures.

-

Precursor Preparation: Stoichiometric amounts of mercury(II) oxide (HgO) and phosphorus pentoxide (P₂O₅) or ammonium dihydrogen phosphate (NH₄H₂PO₄) are intimately mixed in an agate mortar.

-

Pelletization: The resulting powder mixture is pressed into a pellet to ensure good contact between the reactant particles.

-

Calcination: The pellet is placed in an alumina crucible and heated in a furnace. The heating profile typically involves a slow ramp-up to the desired reaction temperature (e.g., 500-700 °C) and holding for an extended period (e.g., 24-48 hours) to ensure complete reaction. Intermediate grindings may be necessary to promote homogeneity.

-

Cooling: The furnace is then slowly cooled to room temperature to obtain the crystalline Hg₂P₂O₇ product.

2.1.2 Chemical Vapor Transport

This technique is particularly useful for growing high-quality single crystals suitable for X-ray diffraction studies.

-

Starting Materials: A mixture of HgO and P₂O₅ is used as the starting material.

-

Ampoule Sealing: The starting materials are sealed in a quartz ampoule under vacuum.

-

Temperature Gradient: The sealed ampoule is placed in a two-zone tube furnace, creating a temperature gradient. For Hg₂P₂O₇, a gradient from a hotter zone to a colder zone is established.

-

Crystal Growth: The starting material sublimes in the hotter zone and is transported to the colder zone, where it deposits and grows as single crystals. This process can take several days to weeks.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of Hg₂P₂O₇ is achieved through single-crystal X-ray diffraction.

-

Crystal Selection and Mounting: A suitable single crystal of Hg₂P₂O₇ is selected under a polarizing microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. Diffraction data are collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors, resulting in the final, detailed crystal structure.

Experimental Workflow

The logical flow of the synthesis and characterization of Hg₂P₂O₇ is depicted in the following diagram.

References

A Technical Guide to Mercuric Phosphate: Properties, Analysis, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercuric phosphate, also known as mercury(II) phosphate, is an inorganic compound with the chemical formula Hg₃(PO₄)₂. As a mercury-containing compound, it is highly toxic and requires careful handling. This guide provides a comprehensive overview of its chemical and physical properties, analytical methodologies for its characterization, and a general protocol for its synthesis, tailored for a scientific audience.

Physicochemical Properties

Mercuric phosphate is a heavy, white or yellowish powder.[1] It is characterized by its insolubility in water and alcohol, while being soluble in acids.[1] The key quantitative properties of mercuric phosphate are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | Hg₃(PO₄)₂ | [2] |

| Molecular Weight | 791.71 g/mol | [2] |

| Appearance | White or yellowish powder | [1] |

| Density | 7.39 g/cm³ | [2] |

| Solubility | Insoluble in H₂O and alcohol; Soluble in acids | [1][2] |

| CAS Number | 10451-12-4 | [1] |

Toxicological Profile

While specific toxicological data for mercuric phosphate is limited, the toxicity of mercury compounds is well-documented. The high-affinity binding of the divalent mercuric ion to the sulfhydryl groups of proteins is considered the primary mechanism of its biological activity. This interaction can lead to oxidative stress, lipid peroxidation, mitochondrial dysfunction, and ultimately cell injury and death.

For related organomercury compounds, such as ethylmercuric phosphate, an oral LD50 of 48 mg/kg has been reported in rats. General health effects associated with mercury exposure include damage to the brain, kidneys, and a developing fetus.

Experimental Protocols

Qualitative Analysis of Mercuric Compounds

A series of qualitative tests can be performed to identify the presence of mercuric compounds.[3]

Protocol:

-

Copper Foil Test: Place a small amount of a solution containing the substance onto a clean copper foil. A dark grey stain that becomes shiny upon rubbing indicates the presence of mercury. Heating the foil in a test tube will cause the spot to disappear.[3]

-

Potassium Iodide Test: To the sample solution, add potassium iodide solution. The formation of a red precipitate that is soluble in an excess of the reagent is indicative of mercuric compounds.[3]

-

Sodium Hydroxide Test: Add 2 M sodium hydroxide to the sample solution until it is strongly alkaline. A dense, yellow precipitate suggests the presence of mercuric compounds.[3]

Quantitative Analysis: Determination of Mercury in Phosphate Matrices by CV-AAS

This method is adapted from a procedure for determining mercury in phosphate fertilizers and is applicable for the quantitative analysis of mercury in a phosphate matrix.[4][5]

Protocol:

-

Slurry Preparation:

-

Prepare a slurry using the sample, lanthanum chloride, hydrochloric acid, and thiourea solution.

-

Sonicate the slurry for 20 minutes.

-

-

Vapor Generation:

-

Take an aliquot of the slurry.

-

Generate mercury vapor in the presence of hydrochloric acid and isoamyl alcohol with sodium tetrahydroborate solution as the reducing agent.

-

-

Detection:

Synthesis of Inorganic Phosphates (General Co-Precipitation Method)

Protocol:

-

Solution Preparation: Prepare an aqueous solution of a soluble mercury(II) salt (e.g., mercuric nitrate) and a soluble phosphate source (e.g., sodium phosphate).

-

Precipitation: Under controlled temperature and stirring, combine the two solutions to induce the precipitation of mercuric phosphate. The pH may be adjusted with a suitable base to optimize precipitation.

-

Aging: Allow the precipitate to age in the solution for several hours to facilitate particle growth and stabilization.

-

Washing and Filtration: Filter the precipitate and wash it multiple times with deionized water to remove any unreacted precursors and byproducts.

-

Drying: Dry the washed precipitate in an oven at a moderate temperature to obtain the final mercuric phosphate powder.

Visualizations

Caption: Workflow for the qualitative identification of mercuric compounds.

Caption: Workflow for quantitative analysis by CV-AAS.

Caption: Generalized synthesis pathway for mercuric phosphate.

References

- 1. MERCURIC PHOSPHATE | 10451-12-4 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. Testing Procedure (Method of analysis) for Mercury Compounds, Nitrates and Phosphates (Orthophosphates) | Pharmaguideline [pharmaguideline.com]

- 4. repositorio.ufba.br [repositorio.ufba.br]

- 5. Determination of mercury in phosphate fertilizers by cold vapor atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Disproportionation of Mercury(I) Phosphates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal disproportionation of mercury(I) phosphates. Due to the limited availability of direct experimental data on neutral mercury(I) phosphate, this guide synthesizes information from analogous mercury(I) compounds, including sulfates and arsenates, as well as the documented thermal behavior of acidic mercury(I) phosphate. The core of this guide focuses on the predicted thermal decomposition pathways, theoretical quantitative data, and detailed experimental protocols for the synthesis and thermal analysis of these compounds. Visualizations of the proposed reaction mechanisms and experimental workflows are provided to facilitate a deeper understanding. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of the thermal properties of mercury-containing compounds.

Introduction

Mercury(I) compounds are characterized by the presence of the dimeric cation, [Hg₂]²⁺. The thermal stability of mercury(I) salts is a critical aspect of their chemistry, often leading to disproportionation reactions where the mercury(I) ion is simultaneously oxidized to mercury(II) and reduced to elemental mercury(0). This guide specifically addresses the thermal behavior of mercury(I) phosphates, a topic with sparse direct literature. By examining the well-documented thermal decomposition of analogous mercury(I) salts, such as mercury(I) sulfate and mercury(I) arsenate, a predictive framework for the thermal disproportionation of mercury(I) phosphates can be established. This is further supported by findings on the thermal decomposition of acidic mercury(I) phosphate. Understanding these thermal properties is crucial for the safe handling, storage, and disposal of these materials, as well as for predicting their behavior in various chemical processes.

Predicted Thermal Disproportionation Pathway

The thermal decomposition of mercury(I) phosphates is predicted to occur via a disproportionation mechanism. This reaction involves the conversion of the mercury(I) cation into elemental mercury and the mercury(II) cation. For neutral mercury(I) phosphate, (Hg₂)₃(PO₄)₂, the proposed overall reaction is:

(Hg₂)₃(PO₄)₂(s) → 3Hg(l/g) + 2Hg₃(PO₄)₂(s)

This reaction suggests that upon heating, solid mercury(I) phosphate will decompose to produce liquid or gaseous elemental mercury and solid mercury(II) phosphate.

For acidic mercury(I) phosphates, such as (Hg₂)₂(H₂PO₄)(PO₄), the decomposition is a multi-step process. Based on available literature, the initial step involves condensation upon heating above 230°C to form mercury(I) pyrophosphate, (Hg₂)₂P₂O₇. At higher temperatures, this intermediate undergoes disproportionation.[1]

The likely reaction pathway is as follows:

-

Condensation (for acidic phosphates): (Hg₂)₂(H₂PO₄)(PO₄)(s) → (Hg₂)₂P₂O₇(s) + H₂O(g)

-

Disproportionation: (Hg₂)₂P₂O₇(s) → 2Hg(l/g) + Hg₂P₂O₇(s)

The thermal behavior of mercury(I) arsenates provides a strong analogy. Upon heating, mercury(I) arsenate, Hg₂As₂O₆, disproportionates into elemental mercury and mercury(II) arsenate, HgAs₂O₆.[2][3] This similarity in behavior between arsenates and phosphates in mercury(I) compounds reinforces the predicted disproportionation pathway for mercury(I) phosphates.

Quantitative Data

Table 1: Predicted Thermal Decomposition Data for Mercury(I) Phosphates

| Compound | Formula | Predicted Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Products |

| Neutral Mercury(I) Phosphate | (Hg₂)₃(PO₄)₂ | Disproportionation | 300 - 500 | 25.3 | Hg, Hg₃(PO₄)₂ |

| Acidic Mercury(I) Phosphate | (Hg₂)₂(H₂PO₄)(PO₄) | Condensation | > 230 | 1.8 | (Hg₂)₂P₂O₇, H₂O |

| Disproportionation | > 300 | 20.2 (of intermediate) | Hg, Hg₂P₂O₇ |

Note: The temperature ranges are estimations based on analogous compounds and should be experimentally verified.

Experimental Protocols

Synthesis of Mercury(I) Phosphate, (Hg₂)₃(PO₄)₂

This protocol describes a precipitation method for the synthesis of mercury(I) phosphate.

Materials:

-

Mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O)

-

Disodium phosphate (Na₂HPO₄) or Trisodium phosphate (Na₃PO₄)

-

Dilute nitric acid (HNO₃)

-

Deionized water

-

Glass beakers

-

Stirring rod

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Prepare a solution of mercury(I) nitrate by dissolving a stoichiometric amount of Hg₂(NO₃)₂·2H₂O in deionized water containing a small amount of dilute nitric acid to prevent hydrolysis.

-

In a separate beaker, prepare a solution of sodium phosphate by dissolving a stoichiometric amount of Na₂HPO₄ or Na₃PO₄ in deionized water.

-

Slowly add the sodium phosphate solution to the mercury(I) nitrate solution with constant stirring. A white or yellowish-white precipitate of mercury(I) phosphate will form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

Wash the precipitate with ethanol to aid in drying.

-

Dry the purified mercury(I) phosphate in a drying oven at a low temperature (e.g., 60-80°C) to avoid any premature decomposition.

-

Store the final product in a dark, cool, and dry place.

Thermal Analysis

This protocol outlines the procedure for investigating the thermal decomposition of mercury(I) phosphates using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS)

-

Inert sample pans (e.g., alumina or platinum)

-

Inert purge gas (e.g., nitrogen or argon)

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (typically 5-10 mg) of the mercury(I) phosphate into the sample pan.

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature of approximately 600°C at a controlled heating rate (e.g., 10°C/min).

-

Continuously record the sample mass as a function of temperature.

-

Simultaneously, monitor the evolved gases using the coupled mass spectrometer, scanning for the mass-to-charge ratios (m/z) corresponding to expected products, such as mercury (isotopes around m/z 202) and water (m/z 18).

-

Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures and the percentage mass loss for each decomposition step.

-

Correlate the mass loss events with the detection of evolved gases by the MS to identify the decomposition products.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Predicted thermal decomposition pathways for neutral and acidic mercury(I) phosphates.

Experimental Workflow

Caption: Workflow for the synthesis and subsequent thermal analysis of mercury(I) phosphate.

Conclusion

While direct experimental data on the thermal decomposition of neutral mercury(I) phosphate remains elusive, a strong body of evidence from analogous mercury(I) salts, particularly the sulfate and arsenate, along with data on acidic mercury(I) phosphate, strongly indicates that thermal disproportionation is the primary decomposition pathway. This process is predicted to yield elemental mercury and the corresponding mercury(II) phosphate. The provided experimental protocols for synthesis and thermal analysis offer a framework for future investigations to confirm these predictions and to quantify the thermal properties of this class of compounds. The visualizations included in this guide serve to clarify the proposed chemical transformations and experimental procedures. Further research employing modern analytical techniques is essential to fully elucidate the thermal behavior of mercury(I) phosphates and to provide the definitive quantitative data that is currently lacking in the scientific literature.

References

Mercury(II) Phosphate [Hg₃(PO₄)₂]: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of mercury(II) phosphate, including its chemical formula, synthesis, characterization, and the toxicological pathways associated with inorganic mercury compounds. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Chemical Identity and Properties

Mercury(II) phosphate is an inorganic compound with the chemical formula Hg₃(PO₄)₂ . This formula is derived from the ionic charges of its constituent ions: the mercury(II) cation (Hg²⁺) and the phosphate anion (PO₄³⁻). To achieve a neutral compound, three mercury(II) ions are required to balance the charge of two phosphate ions (3 x (+2) + 2 x (-3) = 0).

Mercury(II) phosphate is a white to yellowish powder that is insoluble in water and ethanol but dissolves in acidic solutions[1]. It is identified by the CAS number 7782-66-3[2]. The crystal structure of mercury(II) phosphate is monoclinic with the space group P2₁/c[3][4].

Table 1: Physical and Chemical Properties of Mercury(II) Phosphate

| Property | Value | Reference |

| Chemical Formula | Hg₃(PO₄)₂ | [5][6][7] |

| Molar Mass | 791.71 g/mol | [6] |

| Appearance | White to white-yellow powder | [1][2] |

| CAS Number | 7782-66-3 | [2][5] |

| Solubility | Insoluble in water and ethanol; soluble in acids | [1] |

| Crystal System | Monoclinic | [3][4] |

| Space Group | P2₁/c | [3][4] |

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of mercury(II) phosphate.

Synthesis of Mercury(II) Phosphate

Two primary methods for the synthesis of mercury(II) phosphate are precipitation and hydrothermal synthesis.

This method involves the reaction of a soluble mercury(II) salt with a soluble phosphate salt in an aqueous solution, leading to the precipitation of insoluble mercury(II) phosphate.

Protocol:

-

Reactant Preparation:

-

Prepare a 0.3 M solution of mercury(II) nitrate (Hg(NO₃)₂) by dissolving the appropriate amount in deionized water.

-

Prepare a 0.2 M solution of sodium phosphate (Na₃PO₄) by dissolving the appropriate amount in deionized water.

-

-

Precipitation:

-

Slowly add the sodium phosphate solution dropwise to the mercury(II) nitrate solution while stirring continuously. A white precipitate of mercury(II) phosphate will form immediately. The balanced chemical equation for this reaction is: 3Hg(NO₃)₂(aq) + 2Na₃PO₄(aq) → Hg₃(PO₄)₂(s) + 6NaNO₃(aq)

-

-

Aging the Precipitate:

-

Continue stirring the mixture at room temperature for 2-4 hours to allow the precipitate to age, which can improve the crystallinity and particle size.

-

-

Isolation and Washing:

-

Separate the precipitate from the solution by filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted ions and byproducts, such as sodium nitrate.

-

Finally, wash the precipitate with ethanol to facilitate drying.

-

-

Drying:

-

Dry the washed precipitate in an oven at 80-100 °C for several hours until a constant weight is achieved.

-

Hydrothermal synthesis is employed to produce well-crystallized mercury(II) phosphate. This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure.

Protocol:

-

Precursor Mixture:

-

In a Teflon-lined stainless-steel autoclave, mix stoichiometric amounts of a mercury(II) source (e.g., mercury(II) oxide, HgO) and a phosphate source (e.g., phosphoric acid, H₃PO₄).

-

-

Reaction Conditions:

-

Fill the autoclave with deionized water to approximately 70-80% of its volume.

-

Seal the autoclave and heat it to a temperature between 150-200 °C for 24-48 hours. The elevated temperature and pressure facilitate the dissolution of the reactants and the crystallization of the product.

-

-

Cooling and Isolation:

-

Allow the autoclave to cool down to room temperature naturally.

-

Open the autoclave in a well-ventilated fume hood.

-

Collect the crystalline product by filtration.

-

-

Washing and Drying:

-

Wash the crystals with deionized water and then with ethanol.

-

Dry the final product in an oven at a low temperature (e.g., 60 °C) to avoid any phase changes.

-

Characterization of Mercury(II) Phosphate

The synthesized mercury(II) phosphate can be characterized using various analytical techniques to confirm its identity, purity, and structure.

XRD is used to determine the crystalline structure and phase purity of the synthesized compound.

Experimental Parameters:

-

Instrument: Powder X-ray diffractometer

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Scan Range (2θ): 10° - 80°

-

Scan Speed: 2°/min

-

Sample Preparation: The dried powder sample is finely ground and mounted on a sample holder.

Expected Results: The resulting diffraction pattern should be compared with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD). The pattern for crystalline Hg₃(PO₄)₂ will show characteristic peaks at specific 2θ angles corresponding to its monoclinic structure.

Table 2: Representative XRD Data for a Phosphate Compound (Magnesium Phosphate)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 22.5 | 3.95 | 100 |

| 28.1 | 3.17 | 85 |

| 31.8 | 2.81 | 70 |

| 34.2 | 2.62 | 65 |

| 47.3 | 1.92 | 50 |

| (Note: This is an example for a similar phosphate compound. The actual pattern for Hg₃(PO₄)₂ will have different peak positions and intensities.) |

FTIR spectroscopy is used to identify the functional groups present in the compound, particularly the phosphate group.

Experimental Parameters:

-

Instrument: FTIR spectrometer

-

Spectral Range: 4000 - 400 cm⁻¹

-

Sample Preparation: The sample is mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Expected Results: The FTIR spectrum of mercury(II) phosphate is expected to show characteristic absorption bands for the phosphate group (PO₄³⁻).

Table 3: Expected FTIR Peak Assignments for Mercury(II) Phosphate

| Wavenumber (cm⁻¹) | Vibration Mode |

| ~1000 - 1100 | P-O asymmetric stretching (ν₃) |

| ~960 | P-O symmetric stretching (ν₁) |

| ~560 - 600 | O-P-O asymmetric bending (ν₄) |

| ~475 | O-P-O symmetric bending (ν₂) |

Raman spectroscopy provides complementary information to FTIR and is also used to identify the vibrational modes of the phosphate group.

Experimental Parameters:

-

Instrument: Raman spectrometer

-

Excitation Laser: e.g., 532 nm or 785 nm

-

Spectral Range: 200 - 1200 cm⁻¹

-

Sample Preparation: The powder sample is placed directly on a microscope slide for analysis.

Expected Results: Similar to FTIR, the Raman spectrum will exhibit characteristic peaks for the phosphate group. The symmetric stretching mode (ν₁) is typically very strong in the Raman spectrum.

Signaling Pathways and Toxicological Mechanisms

Due to its high toxicity, mercury(II) phosphate is not used in drug development. However, understanding the toxicological pathways of inorganic mercury is crucial for researchers in related fields. Inorganic mercury compounds, like Hg₃(PO₄)₂, exert their toxicity through various cellular mechanisms.

General Cellular Toxicity of Inorganic Mercury

Inorganic mercury (Hg²⁺) has a high affinity for sulfhydryl (-SH) groups in proteins. This interaction can lead to:

-

Enzyme Inhibition: Many enzymes rely on sulfhydryl groups for their activity. Binding of Hg²⁺ can inactivate these enzymes, disrupting critical cellular processes.

-

Disruption of Protein Structure: The binding of mercury can alter the three-dimensional structure of proteins, leading to loss of function.

-

Oxidative Stress: Inorganic mercury can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components like lipids, proteins, and DNA.

-

Mitochondrial Dysfunction: Mercury can accumulate in mitochondria, impairing their function and leading to a decrease in ATP production and an increase in ROS.

Signaling Pathway Visualization

The following diagram illustrates a simplified workflow of the synthesis and characterization of mercury(II) phosphate.

Caption: Workflow for the synthesis and characterization of Hg₃(PO₄)₂.

The following diagram illustrates a simplified signaling pathway for inorganic mercury-induced cellular toxicity.

References

- 1. Mercury-induced toxicity: Mechanisms, molecular pathways, and gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular interactions with mercury in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.uga.edu [research.uga.edu]

- 6. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Exposure and Health Effects of Inorganic and Elemental Mercury [jpmph.org]

In-Depth Technical Guide to the Structural Determination of Mercury(II) Hydrogenphosphate (HgHPO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural determination of mercury(II) hydrogenphosphate (HgHPO₄). It consolidates crystallographic data, outlines experimental methodologies, and presents visualizations to facilitate a deeper understanding of this inorganic compound.

Crystallographic Structure

The definitive structural elucidation of mercury(II) hydrogenphosphate was accomplished through single-crystal X-ray diffraction analysis. The compound crystallizes in the triclinic space group Pī. This crystallographic study remains the primary source of structural data for this compound.

Crystal Data and Structure Refinement

The fundamental crystallographic parameters for HgHPO₄ have been determined and are summarized in the table below. These values provide the basis for understanding the unit cell and the arrangement of atoms within the crystal lattice.

| Parameter | Value |

| Formula | HgHPO₄ |

| Formula Weight | 297.57 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 6.288(2) |

| b (Å) | 7.309(2) |

| c (Å) | 7.276(2) |

| α (°) | 79.37(2) |

| β (°) | 85.27(2) |

| γ (°) | 82.85(2) |

| Volume (ų) | 325.5 |

| Z (formula units/cell) | 4 |

| Calculated Density (g/cm³) | 6.06 |

Selected Bond Distances and Angles

The coordination environment of the mercury and phosphorus atoms is critical to understanding the compound's structure and potential reactivity. Key bond lengths and angles are presented below.

| Bond | Distance (Å) |

| Hg(1)-O(1) | 2.06 |

| Hg(1)-O(5) | 2.08 |

| Hg(2)-O(2) | 2.05 |

| Hg(2)-O(6) | 2.08 |

| P(1)-O(1) | 1.54 |

| P(1)-O(2) | 1.55 |

| P(1)-O(3) | 1.58 |

| P(1)-O(4) | 1.52 |

| P(2)-O(5) | 1.54 |

| P(2)-O(6) | 1.55 |

| P(2)-O(7) | 1.57 |

| P(2)-O(8) | 1.52 |

| Angle | Degrees (°) |

| O(1)-Hg(1)-O(5) | 174.2 |

| O(2)-Hg(2)-O(6) | 173.9 |

| O(1)-P(1)-O(2) | 112.5 |

| O(3)-P(1)-O(4) | 108.9 |

| O(5)-P(2)-O(6) | 112.3 |

| O(7)-P(2)-O(8) | 109.2 |

Experimental Protocols

While a detailed, step-by-step synthesis protocol for mercury(II) hydrogenphosphate is not extensively documented in the literature, the seminal structural study refers to the compound as "synthetic HgHPO₄". The characterization of this compound relies on established analytical techniques.

Synthesis of Mercury(II) Hydrogenphosphate

A general approach to the synthesis of sparingly soluble metal phosphates involves the precipitation reaction between a soluble salt of the metal cation and a soluble phosphate salt. For mercury(II) hydrogenphosphate, a plausible synthetic route would involve the reaction of a soluble mercury(II) salt, such as mercury(II) nitrate, with a soluble hydrogenphosphate salt, such as disodium hydrogenphosphate, in an aqueous solution.

Conceptual Synthesis Workflow:

Conceptual workflow for the synthesis of HgHPO₄.

Single-Crystal X-ray Diffraction

The structural determination of mercury(II) hydrogenphosphate was achieved through single-crystal X-ray diffraction. This technique provides precise information about the atomic arrangement within a crystal.

Experimental Workflow for Single-Crystal X-ray Diffraction:

Workflow for single-crystal X-ray diffraction analysis.

Spectroscopic and Thermal Analysis (Comparative)

Logical Relationship of Analytical Techniques:

Interrelation of synthesis and analytical techniques.

Conclusion

The structural determination of mercury(II) hydrogenphosphate is well-established through single-crystal X-ray diffraction, revealing a triclinic crystal system. While a detailed synthetic protocol is not explicitly described, it is understood to be a synthetic inorganic compound. Further research into its spectroscopic and thermal properties would provide a more complete understanding of this material. The data and workflows presented in this guide serve as a foundational resource for researchers and professionals working with or interested in mercury-containing compounds and metal phosphates.

A Technical Guide to the Physical Characteristics of White-Yellow Mercury(II) Phosphate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of white-yellow mercury(II) phosphate powder. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound in various contexts, from historical formulations to modern toxicological studies. This document synthesizes available data on its properties, outlines plausible experimental protocols for its characterization, and illustrates its toxicological impact at a cellular level.

Core Physical and Chemical Properties

Mercury(II) phosphate, with the chemical formula Hg₃(PO₄)₂, is a heavy, inorganic powder.[1][2][3] Its appearance is consistently described as a white to yellowish powder.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data for mercury(II) phosphate.

| Property | Value | Citation(s) |

| Chemical Formula | Hg₃(PO₄)₂ | [1][2][3][5] |

| Appearance | White-yellow powder | [4][6][7][8] |

| Molecular Weight | 791.71 g/mol | [1][2][5] |

| Density | 7.39 g/cm³ | [2] |

| Solubility in Water | Insoluble | [2][6][7] |

| Solubility in Alcohol | Insoluble | [4][6] |

| Solubility in Acids | Soluble | [4][6][7] |

| CAS Numbers | 7782-66-3, 10451-12-4 | [1][5][6][7] |

Experimental Protocols for Characterization

Synthesis of Mercury(II) Phosphate

A plausible laboratory-scale synthesis of mercury(II) phosphate involves the precipitation reaction between a soluble mercury(II) salt and a phosphate salt.

Materials:

-

Mercury(II) nitrate (Hg(NO₃)₂) or Mercury(II) chloride (HgCl₂)

-

Trisodium phosphate (Na₃PO₄) or Disodium hydrogen phosphate (Na₂HPO₄)

-

Deionized water

-

Nitric acid (HNO₃) or Hydrochloric acid (HCl) (for pH adjustment)

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven

Procedure:

-

Prepare an aqueous solution of a soluble mercury(II) salt (e.g., 0.1 M Hg(NO₃)₂).

-

In a separate beaker, prepare an aqueous solution of a phosphate salt (e.g., 0.1 M Na₃PO₄).

-

Slowly add the phosphate solution to the mercury(II) salt solution while stirring continuously with a magnetic stirrer.

-

A precipitate of mercury(II) phosphate will form. The pH of the solution can be adjusted to optimize precipitation.

-

Continue stirring for a set period to ensure complete reaction.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the collected powder in a drying oven at a controlled temperature (e.g., 100-120 °C) until a constant weight is achieved.

Density Measurement by Gas Pycnometry

Gas pycnometry is a standard technique for determining the true density of a solid powder.

Principle: The method determines the volume of the powder by measuring the pressure change of a known quantity of an inert gas (e.g., helium) in a calibrated volume, with and without the sample.

Instrumentation: Gas pycnometer

Procedure:

-

Calibrate the instrument using a standard sphere of known volume.

-

Accurately weigh a sample of the mercury(II) phosphate powder.

-

Place the sample in the sample chamber of the pycnometer.

-

Seal the chamber and purge it with the analysis gas (helium) to remove air and moisture.

-

Pressurize the reference chamber to a set pressure and then expand the gas into the sample chamber.

-

The instrument measures the pressure drop and, using the ideal gas law, calculates the volume of the sample.

-

The density is calculated by dividing the mass of the sample by its measured volume.

Particle Size Analysis by Laser Diffraction

Laser diffraction is a widely used method for determining the particle size distribution of a powder.

Principle: The technique is based on the principle that particles scatter light at an angle that is inversely proportional to their size. A laser beam is passed through a dispersed sample, and the scattered light pattern is measured by a series of detectors. This pattern is then used to calculate the particle size distribution.

Instrumentation: Laser diffraction particle size analyzer

Procedure:

-

Select an appropriate dispersion medium in which mercury(II) phosphate is insoluble (e.g., deionized water with a surfactant or a non-aqueous solvent).

-

Prepare a suspension of the powder in the dispersion medium and ensure it is well-dispersed using ultrasonication if necessary.

-

Introduce the suspension into the analyzer's measurement cell.

-

The instrument's software will analyze the scattered light pattern and generate a particle size distribution report, typically providing values such as D10, D50 (median), and D90.

X-ray Diffraction (XRD) for Phase Identification and Crystal Structure

XRD is a powerful technique for identifying the crystalline phases present in a material and determining its crystal structure.

Principle: A beam of X-rays is directed at the powdered sample. The X-rays are diffracted by the crystalline lattice of the material at specific angles, creating a unique diffraction pattern. This pattern serves as a fingerprint for the crystalline phase.

Instrumentation: X-ray diffractometer

Procedure:

-

Grind the mercury(II) phosphate powder to a fine, uniform consistency.

-

Mount the powder on a sample holder.

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters (e.g., X-ray source, scan range, step size, and scan speed).

-

Run the analysis to obtain the X-ray diffraction pattern.

-

Compare the obtained pattern with a database of known diffraction patterns (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data) to confirm the identity of the compound and determine its crystal structure.

Toxicological Profile and Cellular Interactions

Inorganic mercury compounds, including mercury(II) phosphate, are known for their toxicity. While specific signaling pathways are not typically described for such compounds in the same way as for bioactive molecules, their toxic mechanisms involve interactions with multiple cellular components.

The primary modes of cellular toxicity for inorganic mercury include:

-

Oxidative Stress: Inorganic mercury can induce the production of reactive oxygen species (ROS), leading to cellular damage.

-

Protein Inhibition: Mercury has a high affinity for sulfhydryl groups in proteins, leading to the inhibition of enzyme function.

-

Membrane Damage: Interaction with cell membranes can disrupt their integrity and function.

-

DNA Damage: Inorganic mercury has been shown to cause damage to DNA.

-

Disruption of Microtubules: It can interfere with the assembly and disassembly of microtubules, affecting cell division and structure.

Visualizations

Experimental Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a newly synthesized batch of mercury(II) phosphate powder.

Cellular Toxicity of Inorganic Mercury

This diagram illustrates the key cellular targets and toxic effects of inorganic mercury.

References

- 1. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]

- 2. mt.com [mt.com]

- 3. lancastersd.k12.wi.us [lancastersd.k12.wi.us]

- 4. www1.udel.edu [www1.udel.edu]

- 5. measurlabs.com [measurlabs.com]

- 6. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]

- 7. Determination of heavy metals, fineness of powder, density and moisture. | PPTX [slideshare.net]

- 8. Solubility Rules for Inorganic Compounds [thoughtco.com]

An In-depth Technical Guide to the Solubility of Mercury Phosphate in Acids Versus Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of mercury phosphate, with a specific focus on its differential solubility in acidic environments compared to aqueous solutions. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who may encounter or work with mercury compounds.

Executive Summary

This compound, encompassing both mercury(I) phosphate ((Hg₂)₃(PO₄)₂) and mercury(II) phosphate (Hg₃(PO₄)₂), is characterized by its poor solubility in water. However, its solubility is significantly enhanced in acidic solutions. This guide elucidates the chemical principles governing this behavior, presents available quantitative data, details experimental protocols for solubility determination, and provides visual representations of the underlying chemical processes. A thorough understanding of these properties is crucial for applications ranging from environmental science to pharmaceutical development, where the mobility and reactivity of mercury species are of paramount concern.

Comparative Solubility of Mercury Phosphates

The solubility of ionic compounds is governed by the equilibrium between the solid salt and its constituent ions in solution. For mercury phosphates, this equilibrium is significantly influenced by the pH of the solvent.

Solubility in Water

In water, mercury phosphates are considered insoluble.[1][2] This low solubility is due to the strong ionic and covalent character of the bonds within the crystal lattice. The dissolution process in water can be represented by the following equilibria:

-

Mercury(I) phosphate: (Hg₂)₃(PO₄)₂(s) ⇌ 3 Hg₂²⁺(aq) + 2 PO₄³⁻(aq)

-

Mercury(II) phosphate: Hg₃(PO₄)₂(s) ⇌ 3 Hg²⁺(aq) + 2 PO₄³⁻(aq)

Solubility in Acids

In contrast to their behavior in water, mercury phosphates are soluble in acid solutions.[2][3] This increased solubility is a direct consequence of the reaction between the acid and the phosphate anion (PO₄³⁻), a weak base. The addition of a strong acid (providing H⁺ ions) shifts the dissolution equilibrium to the right by consuming the phosphate ions in a series of protonation steps:

PO₄³⁻(aq) + H⁺(aq) ⇌ HPO₄²⁻(aq) HPO₄²⁻(aq) + H⁺(aq) ⇌ H₂PO₄⁻(aq) H₂PO₄⁻(aq) + H⁺(aq) ⇌ H₃PO₄(aq)

By Le Châtelier's principle, the removal of phosphate ions from the solution causes more of the solid this compound to dissolve to re-establish equilibrium. The overall reaction in an acidic medium, for example with nitric acid, can be represented as:

-

Mercury(I) phosphate: (Hg₂)₃(PO₄)₂(s) + 6 HNO₃(aq) → 3 (Hg₂) (NO₃)₂(aq) + 2 H₃PO₄(aq)

-

Mercury(II) phosphate: Hg₃(PO₄)₂(s) + 6 HNO₃(aq) → 3 Hg(NO₃)₂(aq) + 2 H₃PO₄(aq)

Quantitative Solubility Data

As previously noted, precise Ksp values for mercury phosphates are not well-documented. The following table summarizes the available qualitative and inferred quantitative information.

| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Water | Solubility in Acids | Solubility Product Constant (Ksp) at 25°C |

| Mercury(I) Phosphate | (Hg₂)₃(PO₄)₂ | 1393.69 | Insoluble | Soluble | Not available |

| Mercury(II) Phosphate | Hg₃(PO₄)₂ | 791.75 | Insoluble[1][2] | Soluble[2][3] | Not available |

Experimental Protocols for Solubility Determination